

Monomethyl maleate molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl maleate*

Cat. No.: *B041745*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure and Conformation of **Monomethyl Maleate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl maleate, the mono-ester of maleic acid, is a key organic intermediate with significant applications in polymer chemistry and organic synthesis.^{[1][2]} Its chemical behavior and reactivity are intrinsically linked to its distinct molecular structure and preferred conformation. This technical guide provides a comprehensive overview of the structural and conformational properties of **monomethyl maleate**, supported by physicochemical data, spectroscopic principles, and relevant experimental methodologies.

Molecular Structure

Monomethyl maleate, systematically named (Z)-4-methoxy-4-oxobut-2-enoic acid, is an unsaturated dicarboxylic acid monoester.^[3] Its structure is defined by a four-carbon backbone containing a carbon-carbon double bond with cis-(Z) stereochemistry.^{[3][4]} This configuration places the carboxylic acid and methyl ester functional groups on the same side of the double bond, a critical feature that dictates its physical properties and conformational preferences.^[5]

The molecule possesses both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carbonyl oxygens of both the acid and the ester, and the ether

oxygen of the ester).[6] This arrangement is fundamental to its conformational behavior.

Caption: Figure 1: 2D Structure of **Monomethyl Maleate**

Physicochemical and Computed Properties

The quantitative properties of **monomethyl maleate** are summarized below. These data are essential for its application in chemical synthesis and for predicting its behavior in various solvent systems.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ O ₄	[4][6][7]
Molecular Weight	130.10 g/mol	[3][6][7]
CAS Number	3052-50-4	[4][6]
Appearance	Solid; Colorless to pale yellow liquid/oil	[4][6]
Melting Point	93 °C (with decomposition)	[6][8][9]
Boiling Point	250.0 ± 23.0 °C at 760 mmHg (Predicted)	[6][8][9]
Density	~1.26 g/cm ³	[7][8]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	4	[6]
Rotatable Bond Count	3	[6]
Topological Polar Surface Area	63.6 Å ²	[3][6]

Conformational Analysis

The conformation of **monomethyl maleate** is dominated by two key structural features: the rigid C=C double bond and the potential for intramolecular hydrogen bonding.

Cis-(Z) Configuration

The molecule's backbone is locked in a cis or (Z) configuration due to the high rotational barrier of the double bond. This geometry brings the carboxylic acid and methyl ester groups into close proximity, which is not possible for its trans-(E) isomer, monomethyl fumarate.[\[10\]](#)

Intramolecular Hydrogen Bonding

The most stable conformation of **monomethyl maleate** in non-polar solvents or the gas phase is a planar, seven-membered ring-like structure stabilized by a strong intramolecular hydrogen bond.[\[11\]](#)[\[12\]](#) This bond forms between the acidic proton of the carboxylic acid group and one of the oxygen atoms of the methyl ester group (most likely the carbonyl oxygen due to its higher partial negative charge). This interaction significantly influences the molecule's polarity and reactivity.[\[11\]](#)[\[13\]](#) The formation of this internal hydrogen bond can shield the polar groups, which may affect properties like membrane permeability in biological contexts.[\[11\]](#)

Caption: Figure 2: Intramolecular Hydrogen Bonding in **Monomethyl Maleate**.

Experimental Protocols for Structural Analysis Synthesis of Monomethyl Maleate

Monomethyl maleate is typically prepared via the alcoholysis of maleic anhydride with methanol.[\[1\]](#)[\[8\]](#)

Protocol:

- An appropriate amount of maleic anhydride is dissolved in approximately 90% of the total required methanol with stirring.[\[8\]](#)
- Once fully dissolved, the remaining methanol is added to the mixture.[\[8\]](#)
- The reaction mixture is stirred for approximately 30-60 minutes. The reaction can proceed at room temperature or be gently heated to 30-55 °C to ensure completion.[\[8\]](#)
- The reaction progress can be monitored by techniques such as TLC or NMR to confirm the disappearance of the anhydride starting material.
- The resulting product is a transparent, viscous liquid, which is **monomethyl maleate**.[\[8\]](#) Further purification is typically not required for many applications, but vacuum distillation can

be used if necessary.

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the structure of **monomethyl maleate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the cis-stereochemistry through the coupling constant (J-value) of the two vinyl protons, which is typically smaller than that of the trans-isomer. The spectrum will also show distinct signals for the methyl ester protons and the acidic proton. ^{13}C NMR can be used to identify all five unique carbon atoms in the molecule.[3][14]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad O-H stretching band for the hydrogen-bonded carboxylic acid, two distinct C=O stretching bands (one for the acid and one for the ester), and a C=C stretching band.[14]
- Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight (130.10 g/mol) and to analyze the fragmentation pattern for further structural verification.[3]

Cis-Trans Isomerization

The conversion of a maleate to a fumarate is a classic experiment demonstrating geometric isomerism. While the specific protocol for **monomethyl maleate** is not detailed, a general method using its dimethyl analog illustrates the process.

Protocol for Isomerization of Dimethyl Maleate (Illustrative):

- Dissolve dimethyl maleate (a liquid) in a suitable solvent like chloroform.[15]
- Add a catalytic amount of a bromine solution dropwise until a persistent orange color is observed.[15]
- Expose the reaction mixture to sunlight or a UV lamp. The bromine radical initiates the isomerization by temporarily breaking the pi bond, allowing rotation to the more stable trans form.[15]
- The completion of the reaction is often indicated by the precipitation of the solid dimethyl fumarate product, which has a significantly higher melting point than the starting maleate.[15]

- The solid product can be collected by filtration and purified by recrystallization from a solvent like ethanol.[15]

Reaction Pathways and Workflows

Cis-Trans Isomerization Pathway

The isomerization of **monomethyl maleate** to monomethyl fumarate is a thermodynamically favorable process, as the trans isomer is sterically less hindered and therefore more stable. This conversion can be catalyzed by acids, radicals (like bromine), or enzymes known as maleate isomerases.[16][17]

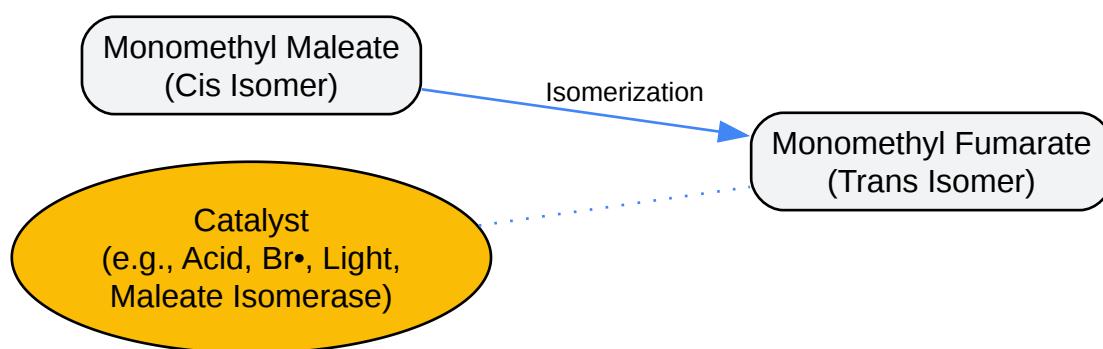


Figure 3: Isomerization Pathway

[Click to download full resolution via product page](#)

Caption: Figure 3: Isomerization of **Monomethyl Maleate** to Monomethyl Fumarate.

Experimental Analysis Workflow

A typical workflow for the synthesis and characterization of **monomethyl maleate** involves synthesis, purification, and structural confirmation.

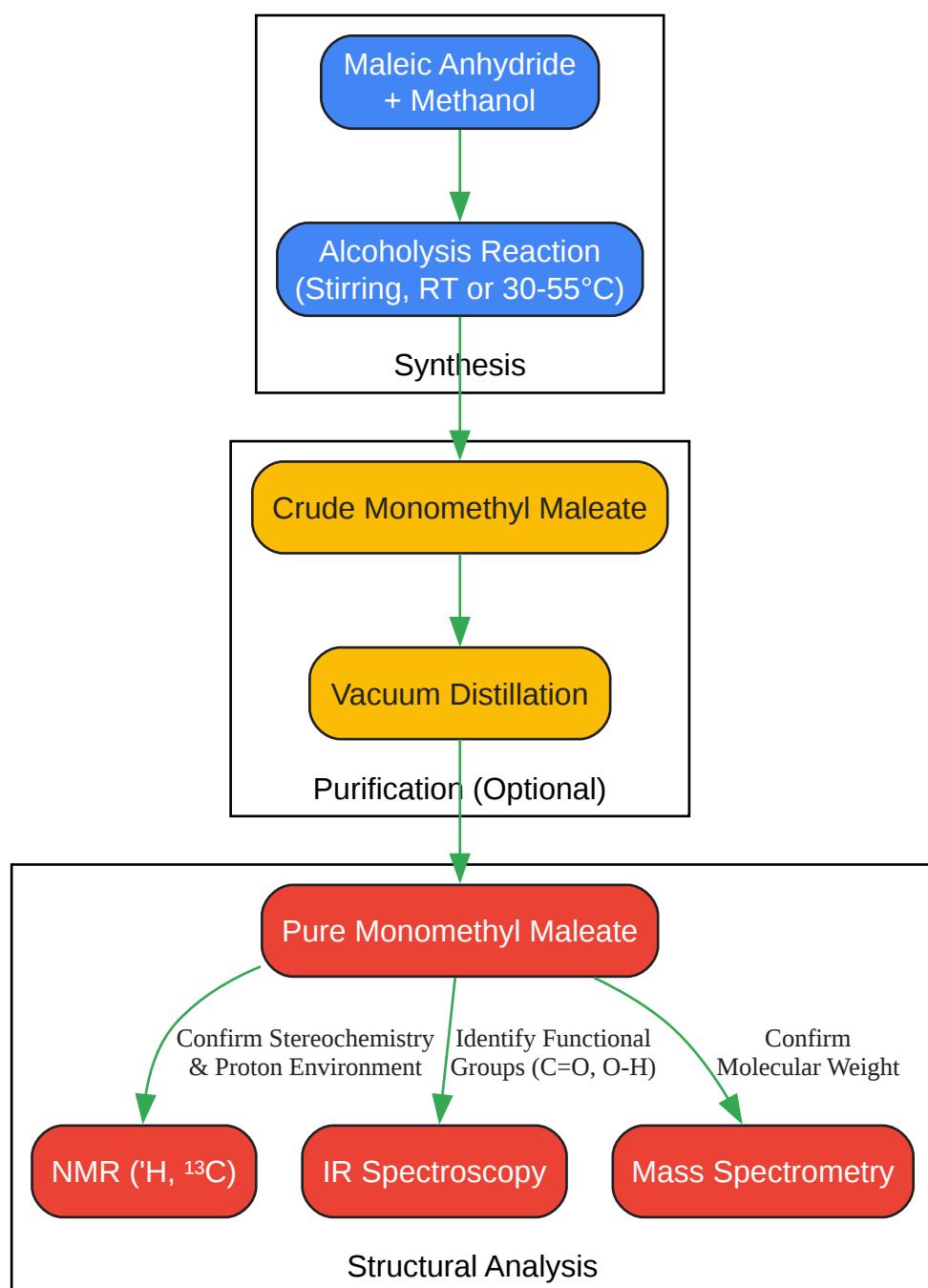


Figure 4: Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Figure 4: Workflow for Synthesis and Analysis of **Monomethyl Maleate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]
- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Maleic acid monomethyl ester | 3052-50-4 | FM53584 [biosynth.com]
- 8. Monomethyl maleate | 3052-50-4 [chemicalbook.com]
- 9. Monomethyl Maleate [chembk.com]
- 10. wyzant.com [wyzant.com]
- 11. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Maleate isomerase - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Monomethyl maleate molecular structure and conformation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041745#monomethyl-maleate-molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com